2-Bromo-3-methoxynaphthalene
Overview
Description
2-Bromo-3-methoxynaphthalene: is an organic compound with the molecular formula C11H9BrO and a molecular weight of 237.1 g/mol . It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a methoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-Methoxynaphthalene and 1,2-Dibromoethane: One common method involves the bromination of 2-methoxynaphthalene using 1,2-dibromoethane as the brominating agent. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.
Pd-Catalyzed Dimerization: Another method involves the Pd-catalyzed dimerization of aryl halides to give biaryl compounds.
Industrial Production Methods: Industrial production methods for 2-Bromo-3-methoxynaphthalene are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-3-methoxynaphthalene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Substituted Naphthalenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Biaryl Compounds: Used as a reactant in the synthesis of biaryl compounds through Pd-catalyzed cross-coupling reactions.
Biology and Medicine:
Proteomics Research: Utilized as a biochemical reagent in proteomics research.
Industry:
Material Science:
Mechanism of Action
The mechanism of action for 2-Bromo-3-methoxynaphthalene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution or cross-coupling reactions. The methoxy group can also influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but with the methoxy group at the sixth position.
2-Bromo-3-methoxyanthracene: Another similar compound with an anthracene backbone instead of naphthalene.
Uniqueness:
Positional Selectivity: The specific positions of the bromine and methoxy groups in 2-Bromo-3-methoxynaphthalene make it unique in terms of its reactivity and the types of reactions it can undergo.
Versatility: It is versatile in various chemical reactions, particularly in cross-coupling and substitution reactions.
Properties
IUPAC Name |
2-bromo-3-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAPZPJQVMNTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537945 | |
Record name | 2-Bromo-3-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68251-77-4 | |
Record name | 2-Bromo-3-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-methoxynaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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